B-I09 is a potent and selective inhibitor of the enzyme inositol-requiring enzyme-1α (IRE-1) RNase activity. [, , ] It is a tricyclic chromenone-based inhibitor that functions as a prodrug. [, ] B-I09 specifically targets the IRE-1/XBP-1 pathway within the endoplasmic reticulum (ER) stress response. [, , ] This pathway plays a critical role in the survival and proliferation of various cancers, including B-cell leukemia, lymphoma, and multiple myeloma. [, , ]
B I09 is a chemical compound specifically designed as an inhibitor of the inositol-requiring enzyme 1 (IRE-1), which plays a critical role in the unfolded protein response (UPR). This compound has been investigated for its potential therapeutic applications, particularly in treating diseases linked to proteostasis, such as various forms of leukemia and chronic graft-versus-host disease. B I09 operates by targeting the ribonuclease activity of IRE-1, leading to a reduction in the expression of X-box binding protein 1 (XBP-1) splicing variants, which are often implicated in cancer cell survival and proliferation .
B I09 is classified as a small molecule inhibitor with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy. It is recognized for its ability to penetrate cells and inhibit the IRE-1/XBP-1 signaling pathway effectively. The compound is cataloged under CAS number 1607803-67-7 and is available through various suppliers specializing in biochemical research products .
The synthesis of B I09 involves multiple steps that focus on optimizing its stability and activity as a prodrug. The development process includes:
The molecular structure of B I09 features a tetrahydro-pyran ring connected to a hydroxyl group and a dioxane moiety. This configuration contributes to its ability to interact selectively with the active site of IRE-1.
Key structural data includes:
B I09 primarily functions through its interaction with the ribonuclease domain of IRE-1, leading to the inhibition of XBP-1 splicing. This process can be summarized as follows:
The mechanism by which B I09 exerts its effects involves several key steps:
B I09 possesses several notable physical and chemical properties:
B I09 has significant applications in scientific research, particularly in:
The endoplasmic reticulum (ER) is the primary site for folding and maturation of secretory and transmembrane proteins. Perturbations such as oxidative stress, nutrient deprivation, or high protein synthesis rates lead to accumulation of misfolded proteins, triggering endoplasmic reticulum stress (ERS). To restore proteostasis, cells activate the unfolded protein response (UPR), a tripartite signaling network coordinated by the ER-resident sensors IRE-1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6) [1] [10].
IRE-1α, the most evolutionarily conserved UPR branch, functions as both a serine/threonine kinase and endoribonuclease (RNase). Under unstressed conditions, IRE-1α is maintained in an inactive monomeric state through binding with the chaperone BiP (GRP78) in the ER lumen. ERS dissociates BiP, enabling IRE-1α oligomerization, autophosphorylation, and activation of its RNase domain [4] [10]. Activated IRE-1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, shifting the reading frame to produce XBP1s (spliced XBP1), a potent transcription factor [2] [10]. XBP1s translocates to the nucleus and upregulates genes critical for:
Prolonged or severe ERS switches IRE-1α signaling from adaptive to pro-apoptotic. Sustained RNase activity initiates Regulated IRE1-Dependent Decay (RIDD), degrading ER-localized mRNAs to reduce protein-folding burden. Paradoxically, RIDD can also degrade specific microRNAs, indirectly promoting apoptosis (e.g., via caspase-2 activation) [7] [8]. Furthermore, hyperactivated IRE-1α recruits TRAF2, activating ASK1/JNK pathways that promote inflammatory cytokine release and cell death [8] [10].
Table 1: Core Components of the Mammalian UPR
UPR Sensor | Activation Mechanism | Downstream Effectors | Primary Adaptive Functions |
---|---|---|---|
IRE-1α | Oligomerization, autophosphorylation, RNase activation | XBP1s, RIDD targets | ER chaperone upregulation, ERAD enhancement, lipid biosynthesis |
PERK | Dimerization, autophosphorylation | ATF4, CHOP, Nrf2 | Global translational attenuation, antioxidant gene expression |
ATF6 | Golgi-mediated proteolysis (S1P/S2P) | ATF6(N), ER chaperones | XBP1 transcription induction, ER quality control components |
Dysregulation of the IRE-1/XBP-1 pathway is a hallmark of numerous pathologies, particularly hematologic malignancies and autoimmune disorders, where it drives disease progression and treatment resistance.
Oncogenesis
In cancer, chronic ERS activation supports tumor survival under microenvironmental stresses (hypoxia, nutrient scarcity). XBP1s is a master regulator of malignant adaptation:
Immune Disorders
IRE-1/XBP-1 hyperactivity contributes to antibody-mediated autoimmune diseases:
Table 2: IRE-1/XBP-1 Dysregulation in Human Diseases
Disease Category | Specific Pathology | Mechanistic Role of IRE-1/XBP-1 | Functional Consequence |
---|---|---|---|
Hematologic Malignancies | Multiple Myeloma | Constitutive XBP1s supports immunoglobulin folding | Tumor survival, drug resistance |
Chronic Lymphocytic Leukemia | IRE-1 RNase sustains MYC-driven lipogenesis | Cell proliferation, metabolic adaptation | |
Diffuse Large B-cell Lymphoma | RIDD evasion enhances survival | Apoptosis resistance | |
Autoimmune Disorders | IgG4-Related Disease | XBP1s enables pathogenic antibody overproduction | Tissue fibrosis, organ damage |
Chronic GVHD | IRE-1 RNase promotes donor B-cell differentiation | Alloreactive antibody secretion |
Pharmacological inhibition of the IRE-1 RNase domain offers a precision strategy to disrupt pathogenic UPR signaling while sparing essential basal proteostasis. Unlike broad-spectrum ERS modulators (e.g., 4-PBA, TUDCA), selective IRE-1 RNase inhibitors specifically target the adaptive XBP1s and cytotoxic RIDD arms [1] [5] [10]. B-I09 exemplifies this approach:
Mechanism of Action
B-I09 is a first-in-class prodrug designed to inhibit IRE-1 RNase activity. Its active metabolite binds the RNase domain, blocking:
Therapeutic Advantages
Translational Validation
Pharmacokinetic studies confirm B-I09 effectively penetrates target tissues (e.g., lymph nodes, bone marrow) and suppresses XBP1s in diseased cells. Consistent efficacy across diverse preclinical models—without systemic toxicity—underscores its potential as a clinical candidate [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7